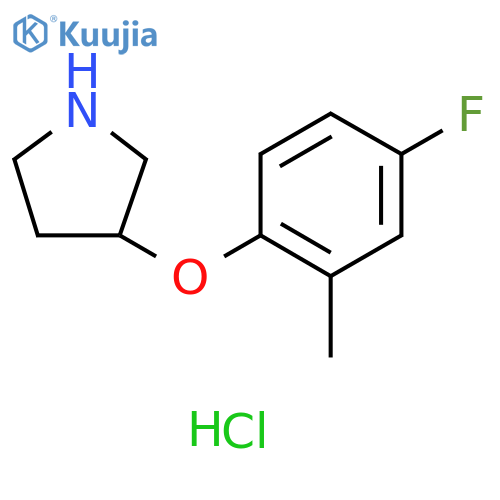Cas no 1185299-59-5 (3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride)

1185299-59-5 structure
商品名:3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride
3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride
- AKOS015849049
- 3-(4-fluoro-2-methylphenoxy)pyrrolidine;hydrochloride
- F79327
- 1185299-59-5
- Z3234815596
- EN300-18745014
- 3-(4-FLUORO-2-METHYLPHENOXY)PYRROLIDINE HYDROCHLORIDE
- CS-0149203
-
- インチ: 1S/C11H14FNO.ClH/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H
- InChIKey: HBZCUJSOMQVVND-UHFFFAOYSA-N
- ほほえんだ: O(C1CNCC1)C1C=CC(F)=CC=1C.Cl
計算された属性
- せいみつぶんしりょう: 231.083
- どういたいしつりょう: 231.083
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3A^2
3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023443-1g |
3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride |
1185299-59-5 | 1g |
3039.0CNY | 2021-07-05 | ||
| Enamine | EN300-18745014-1.0g |
3-(4-fluoro-2-methylphenoxy)pyrrolidine hydrochloride |
1185299-59-5 | 95.0% | 1.0g |
$354.0 | 2025-02-20 | |
| Enamine | EN300-18745014-0.05g |
3-(4-fluoro-2-methylphenoxy)pyrrolidine hydrochloride |
1185299-59-5 | 95.0% | 0.05g |
$83.0 | 2025-02-20 | |
| TRC | F012685-50mg |
3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride |
1185299-59-5 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | F012685-100mg |
3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride |
1185299-59-5 | 100mg |
$ 100.00 | 2022-06-05 | ||
| Enamine | EN300-18745014-10.0g |
3-(4-fluoro-2-methylphenoxy)pyrrolidine hydrochloride |
1185299-59-5 | 95.0% | 10.0g |
$2098.0 | 2025-02-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 023443-500mg |
3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride |
1185299-59-5 | 500mg |
1966CNY | 2021-05-07 | ||
| 1PlusChem | 1P01FOQE-100mg |
3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride |
1185299-59-5 | 95% | 100mg |
$222.00 | 2023-12-26 | |
| 1PlusChem | 1P01FOQE-250mg |
3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride |
1185299-59-5 | 95% | 250mg |
$292.00 | 2023-12-26 | |
| 1PlusChem | 1P01FOQE-5g |
3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride |
1185299-59-5 | 95% | 5g |
$1458.00 | 2023-12-26 |
3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride 関連文献
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
1185299-59-5 (3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride) 関連製品
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
